molecular formula C14H24Si2 B14258645 Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane CAS No. 220444-28-0

Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane

Katalognummer: B14258645
CAS-Nummer: 220444-28-0
Molekulargewicht: 248.51 g/mol
InChI-Schlüssel: AXNHXUVEBDOUGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane is an organosilicon compound with the molecular formula C14H30Si2. This compound is known for its unique structure, which includes a trimethylsilylethynyl group. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane typically involves the reaction of trimethylsilylacetylene with an appropriate alkyne under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .

Wissenschaftliche Forschungsanwendungen

Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane has several applications in scientific research:

Wirkmechanismus

The mechanism by which Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane exerts its effects involves the interaction of its trimethylsilylethynyl group with various molecular targets. This interaction can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Triisopropyl (2-trimethylsilylethynyl)silane
  • Trimethylsilane
  • Dimethylsilane

Uniqueness

Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its trimethylsilylethynyl group allows for versatile chemical modifications, making it a valuable compound in various applications .

Eigenschaften

CAS-Nummer

220444-28-0

Molekularformel

C14H24Si2

Molekulargewicht

248.51 g/mol

IUPAC-Name

trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane

InChI

InChI=1S/C14H24Si2/c1-13(2)14(9-11-15(3,4)5)10-12-16(6,7)8/h1-8H3

InChI-Schlüssel

AXNHXUVEBDOUGM-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(C#C[Si](C)(C)C)C#C[Si](C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.